molecular formula C13H9NO5 B6396261 4-(2-Hydroxyphenyl)-2-nitrobenzoic acid CAS No. 1261944-13-1

4-(2-Hydroxyphenyl)-2-nitrobenzoic acid

Cat. No.: B6396261
CAS No.: 1261944-13-1
M. Wt: 259.21 g/mol
InChI Key: MOGMJYMAMQSNLB-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-2-nitrobenzoic acid is a nitro-substituted benzoic acid derivative featuring a hydroxylphenyl group at the para position relative to the nitro group.

Properties

IUPAC Name

4-(2-hydroxyphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-12-4-2-1-3-9(12)8-5-6-10(13(16)17)11(7-8)14(18)19/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGMJYMAMQSNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688687
Record name 2'-Hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-13-1
Record name 2'-Hydroxy-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyphenyl)-2-nitrobenzoic acid typically involves the nitration of 2-hydroxybenzoic acid (salicylic acid) followed by further chemical modifications. One common method includes:

    Nitration: Salicylic acid is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.

    Hydrolysis: The resulting nitro compound is then subjected to hydrolysis to yield 4-(2-Hydroxyphenyl)-2-nitrobenzoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxyphenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkylating agents.

Major Products

    Reduction: 4-(2-Aminophenyl)-2-nitrobenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(2-Hydroxyphenyl)-2-nitrobenzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxyphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Substituents Key Applications/Findings Evidence ID
4-(2-Hydroxyphenyl)-2-nitrobenzoic acid Not provided C₁₃H₉NO₅ -NO₂ (position 2), -OH (position 4) Potential intermediate in drug synthesis or coordination chemistry N/A
Acifluorfen (Herbicide) 50594-66-6 C₁₄H₇ClF₃NO₅ -NO₂ (position 2), -O-C₆H₃Cl(CF₃) Herbicidal activity via protoporphyrinogen oxidase inhibition
4-(2-Carboxyphenyl)carbonyl-2-nitrobenzoic acid (EO8) N/A C₁₅H₉NO₇ -NO₂ (position 2), -CO-C₆H₄COOH Structural studies (crystallography)
4-(Methylsulfonyl)-2-nitrobenzoic acid 110964-79-9 C₈H₇NO₆S -NO₂ (position 2), -SO₂CH₃ Analytical chemistry (metabolite detection)
4-(2,3-Difluorophenyl)-2-nitrobenzoic Acid N/A C₁₃H₇F₂NO₄ -NO₂ (position 2), -C₆H₃F₂ Pharmaceutical intermediate
4-(4-Carboxy-3-nitrophenyl)sulfonyl-2-nitrobenzoic acid 22437-96-3 C₁₄H₈N₂O₁₀S -NO₂ (position 2 and 3'), -SO₂ Material science (sulfonyl-linked systems)

Physicochemical Properties

  • Polarity and Solubility :
    • The hydroxyl group in 4-(2-Hydroxyphenyl)-2-nitrobenzoic acid increases water solubility compared to fluorine or methylsulfonyl analogs, which are more lipophilic.
    • Nitro groups generally reduce solubility but enhance reactivity in electrophilic substitutions.
  • Acidity :
    • The -OH group (pKa ~10) and -COOH (pKa ~2-3) create a bifunctional acidic profile, enabling pH-dependent behavior.

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